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molecular formula C6H7N B1361397 Dipropargylamine CAS No. 6921-28-4

Dipropargylamine

Cat. No. B1361397
M. Wt: 93.13 g/mol
InChI Key: RGSODMOUXWISAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883790B2

Procedure details

To a cooled (0° C.) solution of dipropargylamine (46.7 g, 502 mmol) in EtOAc (200 mL) and 10% aqueous K2CO3 (700 mL, 507 mmol) was slowly added a solution of N-(benzyloxycarbonyloxy)succinimide (125 g, 502 mmol) in EtOAc (500 mL) over 20 mins. The solution was stirred at 0° C. for 2 h then at RT 16 h. The phases were separated and the organic phase was washed with 10% aqueous K2CO3 (700 mL, 507 mmol) and then with saturated brine (500 mL) and was diluted to 1000 mL with EtOAc to give a 0.5M solution.
Quantity
46.7 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][C:6]#[CH:7])[C:2]#[CH:3].C([O-])([O-])=O.[K+].[K+].[CH2:14]([O:21][C:22](ON1C(=O)CCC1=O)=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCOC(C)=O.[Cl-].[Na+].O>[CH2:14]([O:21][C:22](=[O:23])[N:4]([CH2:5][C:6]#[CH:7])[CH2:1][C:2]#[CH:3])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
46.7 g
Type
reactant
Smiles
C(C#C)NCC#C
Name
Quantity
700 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
brine
Quantity
500 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The phases were separated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(N(CC#C)CC#C)=O
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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